6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Description
The compound “6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It likely contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antimicrobial properties . These derivatives showed promising activity against various microorganisms, including bacteria and fungi. Further investigations explore their potential as novel antimicrobial agents.
- In the context of cancer research, compound F2582-0338 has been studied for its antitumor effects. Cell proliferation assays revealed its impact on tumor cell growth . Investigating the underlying mechanisms and potential targets could lead to novel cancer therapies.
Antimicrobial Activity
Antitumor Properties
properties
IUPAC Name |
6-(3-ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-6-24-9-7-8-20-10(2)11(3)21-12-13(17-15(20)21)18(4)16(23)19(5)14(12)22/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIPDRSAJQLGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-ethoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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